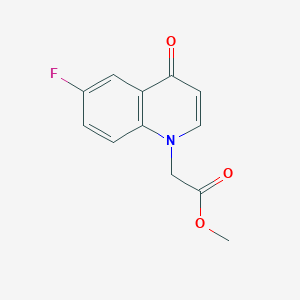

methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a quinolone derivative that exhibits a unique chemical structure, making it an attractive candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

This compound is a derivative of 4-Hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmaceutical and Biological Activities

4-Hydroxy-2-quinolones and their derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have interesting pharmaceutical and biological activities . They are used in the development of drugs and have been the subject of many recent publications .

Antibacterial Properties

Fluoroquinolones, a family of compounds that includes “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have a high level of antibacterial activity . They surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

Inhibition of Bacterial DNA-Gyrase

Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . This specific mechanism of action allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Complex Formation with Metals

Fluoroquinolones can form complexes with metals . These complexes have various applications, including potential use in medicinal chemistry .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, are used in the synthesis of fused ring systems . These systems have various applications in synthetic and natural chemistry .

Eigenschaften

IUPAC Name |

methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTBWEFNCOZCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)